Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate
Description
Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate (CAS: 334952-07-7) is a nitroaromatic ester with a molecular formula of C₁₁H₁₁NO₆ and a molecular weight of 253.21 g/mol. It is a white to off-white crystalline powder, soluble in organic solvents such as chloroform, methanol, and DMSO. The compound features a benzoate backbone substituted with a nitro group at the 3-position and a 2-methoxy-2-oxoethyl group at the 4-position. Its primary application lies in the pharmaceutical industry, where it serves as a key intermediate in the synthesis of bioactive molecules and drug candidates.
Properties
IUPAC Name |
methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO6/c1-17-10(13)6-7-3-4-8(11(14)18-2)5-9(7)12(15)16/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCDSLKRPXTVJSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
334952-07-7 | |
| Record name | methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate typically involves a multi-step process. One common method starts with the nitration of methyl benzoate to introduce the nitro group at the meta position. This is followed by the esterification of the resulting nitrobenzoic acid with methoxyacetic acid under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction: Methyl 4-(2-amino-2-oxoethyl)-3-nitrobenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoic acid and methanol.
Scientific Research Applications
Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
Critical Analysis of Discrepancies and Limitations
- Molecular Formula Conflict: erroneously reports the molecular formula as C₁₄H₁₃NO₇ (MW: 315.26 g/mol), conflicting with C₁₁H₁₁NO₆ (MW: 253.21 g/mol) from multiple sources. This may stem from a misassignment or typographical error.
Biological Activity
Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate, a compound with the molecular formula and CAS number 334952-07-7, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Weight | 253.208 g/mol |
| Density | 1.3 ± 0.1 g/cm³ |
| Boiling Point | 369.6 ± 32.0 °C |
| Melting Point | 77 °C |
| Flash Point | 162.6 ± 27.1 °C |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. The compound is believed to inhibit certain enzymes and modulate biochemical pathways, which can lead to therapeutic effects in various conditions.
- Enzyme Inhibition : The compound has been shown to inhibit enzymes that are critical in metabolic pathways, thus disrupting normal cellular functions and potentially leading to apoptosis in cancer cells.
- Receptor Interaction : Studies suggest that it may interact with specific receptors involved in signaling pathways, contributing to its pharmacological effects.
Antimicrobial Properties
Recent research indicates that this compound exhibits antimicrobial activity against various pathogens. For instance:
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated significant antimicrobial efficacy with MIC values comparable to established antibiotics against Gram-positive and Gram-negative bacteria .
Anticancer Activity
Several studies have explored the anticancer potential of this compound:
- Cell Line Studies : In vitro tests on cancer cell lines have shown that this compound can induce cell death and inhibit proliferation, particularly in breast cancer models .
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various derivatives of benzoates, including this compound, against eight different pathogenic microorganisms. The results indicated that this compound had one of the lowest MIC values against Streptococcus mutans and Salmonella typhimurium, highlighting its potential as a therapeutic agent in treating infections .
- Anticancer Research : In a controlled laboratory setting, the compound was tested on human cancer cell lines, revealing cytotoxic effects at concentrations as low as 100 µM. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis in malignant cells.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
